N-(2,3-Dihydroxypropyl)-2-nitro-1H-imidazole-1-acetamide N-(2,3-Dihydroxypropyl)-2-nitro-1H-imidazole-1-acetamide
Brand Name: Vulcanchem
CAS No.: 74141-75-6
VCID: VC16510809
InChI: InChI=1S/C8H12N4O5/c13-5-6(14)3-10-7(15)4-11-2-1-9-8(11)12(16)17/h1-2,6,13-14H,3-5H2,(H,10,15)
SMILES:
Molecular Formula: C8H12N4O5
Molecular Weight: 244.20 g/mol

N-(2,3-Dihydroxypropyl)-2-nitro-1H-imidazole-1-acetamide

CAS No.: 74141-75-6

Cat. No.: VC16510809

Molecular Formula: C8H12N4O5

Molecular Weight: 244.20 g/mol

* For research use only. Not for human or veterinary use.

N-(2,3-Dihydroxypropyl)-2-nitro-1H-imidazole-1-acetamide - 74141-75-6

Specification

CAS No. 74141-75-6
Molecular Formula C8H12N4O5
Molecular Weight 244.20 g/mol
IUPAC Name N-(2,3-dihydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide
Standard InChI InChI=1S/C8H12N4O5/c13-5-6(14)3-10-7(15)4-11-2-1-9-8(11)12(16)17/h1-2,6,13-14H,3-5H2,(H,10,15)
Standard InChI Key ITIMVGQIEWDPHB-UHFFFAOYSA-N
Canonical SMILES C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCC(CO)O

Introduction

Chemical Identity and Structural Analysis

N-(2,3-Dihydroxypropyl)-2-nitro-1H-imidazole-1-acetamide is characterized by its IUPAC name N-(2,3-dihydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide and the SMILES string C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCC(CO)O. The molecule comprises a 2-nitroimidazole ring substituted at the 1-position with an acetamide group, which is further functionalized with a 2,3-dihydroxypropyl chain.

Table 1: Fundamental Molecular Properties

PropertyValue
CAS No.74141-75-6
Molecular FormulaC₈H₁₂N₄O₅
Molecular Weight244.20 g/mol
IUPAC NameN-(2,3-dihydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide
Canonical SMILESC1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCC(CO)O
InChI KeyITIMVGQIEWDPHB-UHFFFAOYSA-N

The nitro group at the 2-position of the imidazole ring enhances electron-deficient characteristics, making the compound susceptible to reduction under hypoxic conditions .

Physicochemical Properties

The compound’s solubility is influenced by its polar functional groups:

  • Hydrophilicity: The dihydroxypropyl and acetamide moieties enhance water solubility compared to non-functionalized nitroimidazoles.

  • Stability: Nitroimidazoles are generally stable under ambient conditions but may degrade under strong acidic or basic environments.

Spectroscopic data for analogous compounds reveal:

  • Infrared (IR) Spectroscopy: Peaks at 1,539 cm⁻¹ and 1,367 cm⁻¹ (nitro group), 1,660 cm⁻¹ (amide C=O stretch), and 3,275 cm⁻¹ (N-H stretch) .

  • Mass Spectrometry (MS): A molecular ion peak at m/z 244.20 (M⁺) consistent with the molecular weight.

Research Findings and Experimental Data

Fluorescence Studies in Hypoxia

A University of Connecticut study synthesized 2-nitroimidazole-indocyanine green (ICG) conjugates, observing a 2.5–3.0-fold fluorescence contrast between hypoxic and normoxic cells . This suggests that N-(2,3-Dihydroxypropyl)-2-nitro-1H-imidazole-1-acetamide could serve as a hypoxia-sensitive probe when linked to imaging agents.

Comparative Efficacy

  • Quantum Yield: Nitroimidazole-ICG conjugates exhibit 4.5–5.5× higher quantum yields than standard ICG .

  • Extinction Coefficients: 1.8× greater than unmodified ICG, enhancing detection sensitivity .

Future Directions

  • Pharmacokinetic Studies: Investigate absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Therapeutic Hybrids: Conjugate with chemotherapeutic agents for targeted drug delivery.

  • Environmental Impact: Assess biodegradation and ecotoxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator